molecular formula C16H19N7S B12266483 N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12266483
M. Wt: 341.4 g/mol
InChI Key: NZWLQQYXKIONTC-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often require refluxing in ethanol or ethylene glycol with potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Reaction conditions often involve heating under reflux, using desiccants like calcium chloride, and employing bases such as potassium carbonate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme’s active site, thereby disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine stands out due to its specific combination of the thieno[3,2-d]pyrimidine core with a piperazine and pyrimidine moiety. This unique structure enhances its potential for diverse biological activities and applications in various fields.

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

N-ethyl-2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H19N7S/c1-2-17-13-3-5-18-16(21-13)23-8-6-22(7-9-23)15-14-12(4-10-24-14)19-11-20-15/h3-5,10-11H,2,6-9H2,1H3,(H,17,18,21)

InChI Key

NZWLQQYXKIONTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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